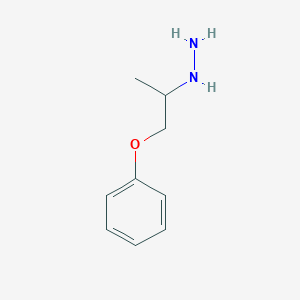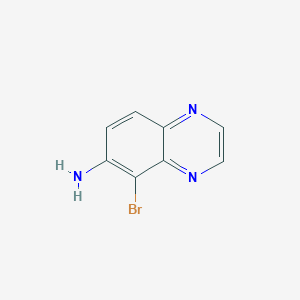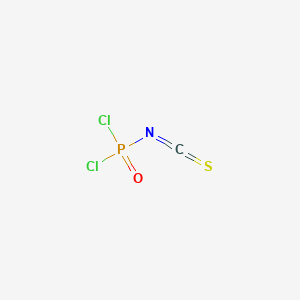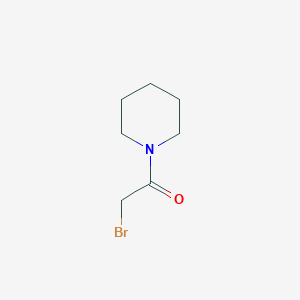
1-(Bromoacetyl)piperidine
Übersicht
Beschreibung
1-(Bromoacetyl)piperidine is a chemical compound that is part of a broader class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and it serves as a backbone for various pharmaceuticals and organic compounds. The bromoacetyl group attached to the piperidine ring indicates the presence of a bromine atom and an acetyl functional group, which can be involved in further chemical reactions.
Synthesis Analysis
The synthesis of piperidine derivatives can be achieved through various methods. For instance, 1,3-dicarbonyl compounds can be converted to highly functionalized piperidines in the presence of a catalytic amount of bromodimethylsulfonium bromide (BDMS) . This suggests that similar catalytic systems could potentially be used to synthesize 1-(Bromoacetyl)piperidine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex and is often studied using spectroscopic methods such as FT-IR, FT-Raman, NMR, and UV spectroscopy . These techniques provide detailed information about the molecular vibrations, geometry, and electronic structure. For example, the molecular structure of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid has been characterized using these methods, indicating that similar analyses could be applied to 1-(Bromoacetyl)piperidine .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions. The presence of the bromoacetyl group in 1-(Bromoacetyl)piperidine suggests that it could participate in nucleophilic substitution reactions due to the presence of a good leaving group (bromine). This reactivity could be exploited in the synthesis of more complex molecules, such as those with antitumor activity or as enzyme inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary widely depending on the substituents attached to the piperidine ring. For example, the introduction of substituents can affect the compound's solubility, boiling point, melting point, and stability. The presence of a bromoacetyl group is likely to increase the reactivity of the compound, making it a valuable intermediate in organic synthesis .
Relevant Case Studies
Several case studies demonstrate the utility of piperidine derivatives in medicinal chemistry. For instance, certain piperidine derivatives have been found to be potent anti-acetylcholinesterase inhibitors, with potential applications in treating Alzheimer's disease . Additionally, novel piperidine compounds have been designed and synthesized as antitumor agents and farnesyl protein transferase inhibitors, showing activity in vitro . These examples highlight the importance of piperidine derivatives in drug development and the potential applications of 1-(Bromoacetyl)piperidine in similar contexts.
Wissenschaftliche Forschungsanwendungen
Piperine and Antibacterial Activity
Piperine, related to 1-piperoyl-piperidine, enhances the effectiveness of ciprofloxacin against Staphylococcus aureus, including methicillin-resistant strains. This is believed to be due to its inhibition of bacterial efflux pumps, leading to increased accumulation and reduced efflux of antimicrobial agents (Khan et al., 2006).
Novel Spiropiperidines as σ-Receptor Ligands
Spiropiperidines, derived from bromoacetal and piperidin-4-one, show potential as σ-receptor ligands, which can impact various physiological processes. Systematic variations in these compounds have been explored to determine their σ-receptor affinity (Maier & Wünsch, 2002).
Glutamate Receptor Modulation
1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine, a drug facilitating glutamatergic transmission, shows promise in inducing long-term potentiation in the hippocampus of rats, which is key in learning and memory processes (Stäubli et al., 1994).
Anti-Acetylcholinesterase Activity
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, related to 1-(Bromoacetyl)piperidine, have been found to be potent inhibitors of acetylcholinesterase, an enzyme critical in neurodegenerative diseases (Sugimoto et al., 1990).
Bromination of Organic Molecules
Polymer-supported bromine complexes, including those with piperidine, are used in bromination reactions in organic chemistry. These complexes demonstrate varying reactivities depending on their basic units, which is crucial in electrophilic addition and aromatic substitution reactions (Zupan & Šegatin, 1994).
DNA-Cleavage Properties
N-Bromoacetyldistamycin, containing a bromoacetyl group, exhibits DNA-cleaving properties, which is significant in the study of DNA interactions and potential therapeutic applications (Baker & Dervan, 1989).
Safety And Hazards
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years, indicating a significant interest in this field . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
2-bromo-1-piperidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO/c8-6-7(10)9-4-2-1-3-5-9/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJIPNKXIAJCPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445363 | |
| Record name | 1-(Bromoacetyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromoacetyl)piperidine | |
CAS RN |
1796-25-4 | |
| Record name | 1-(Bromoacetyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



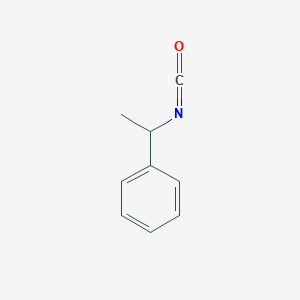
![N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B154367.png)
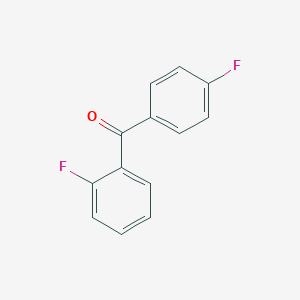
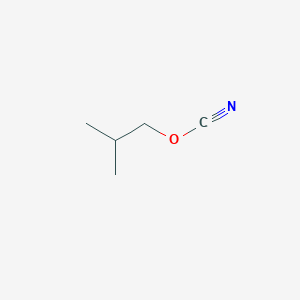
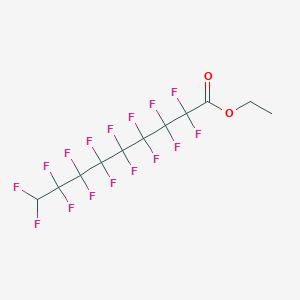
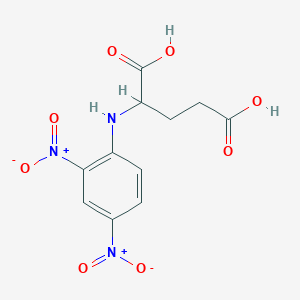
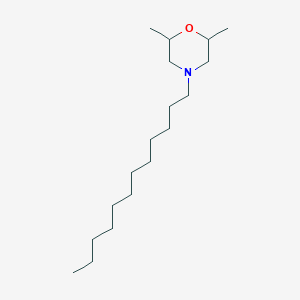
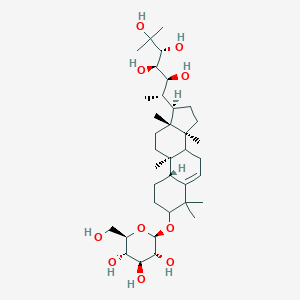
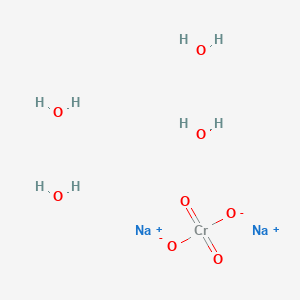
![1-[Bis(4-fluorophenyl)methyl]piperazine](/img/structure/B154382.png)
